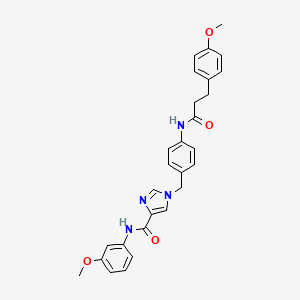

N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

描述

N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic carboxamide derivative featuring an imidazole core substituted with a benzyl group bearing a propanamido linker.

属性

IUPAC Name |

N-(3-methoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4/c1-35-24-13-8-20(9-14-24)10-15-27(33)30-22-11-6-21(7-12-22)17-32-18-26(29-19-32)28(34)31-23-4-3-5-25(16-23)36-2/h3-9,11-14,16,18-19H,10,15,17H2,1-2H3,(H,30,33)(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLZTFUUFQECAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

Attachment of the benzyl group: This step involves the reaction of the imidazole derivative with a benzyl halide under basic conditions.

Introduction of the propanamido group: This can be done by reacting the benzyl-imidazole intermediate with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

化学反应分析

Types of Reactions

N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and pharmaceuticals.

作用机制

The mechanism of action of N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on core structures, substituents, synthesis, and inferred pharmacological properties.

2.1 Structural Analogs with Benzimidazole Cores

Compound A : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Core Structure: Benzimidazole (fused benzene-imidazole ring) vs. the target’s non-fused imidazole.

- Substituents : 3,4-Dimethoxyphenyl and 4-methoxyphenyl groups enhance electron density and solubility.

- Synthesis : One-pot reductive cyclization using sodium dithionite, offering high efficiency (yield ~70–85%) .

- Pharmacology : Benzimidazole carboxamides are associated with anticancer activity via kinase inhibition .

2.2 Analog with Modified Aryl Substituents

Compound B : 1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

- Core Structure : Identical imidazole-carboxamide backbone.

- Substituents : m-Tolyl (3-methylphenyl) vs. 3-methoxyphenyl in the target.

- Synthesis : Likely similar multi-step coupling, though specifics are unavailable .

- Pharmacology : The methyl group in m-tolyl may reduce polarity compared to methoxy, altering membrane permeability or metabolic stability .

Key Difference : The 3-methoxy group in the target compound could enhance hydrogen bonding with targets (e.g., kinases or GPCRs) versus the hydrophobic m-tolyl group in Compound B .

2.3 Propanamide Derivatives with Varied Aryl Groups

Compound C : 3-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide (545352-23-6)

- Core Structure : Propanamide linker without an imidazole ring.

- Substituents : 4-Methoxyphenyl and 3-(trifluoromethyl)phenyl groups.

- Synthesis: Likely via amide coupling of 3-(4-methoxyphenyl)propanoic acid with 3-(trifluoromethyl)aniline .

Key Difference : The absence of an imidazole ring in Compound C limits its ability to engage in π-π interactions, suggesting divergent therapeutic applications (e.g., enzyme inhibitors vs. receptor antagonists) .

2.4 Carboxamides with Distinct Core Architectures

Compound D : SB366791 (N-(3-methoxyphenyl)-4-chlorocinnamide)

- Core Structure : Cinnamide (α,β-unsaturated amide) vs. the target’s imidazole-carboxamide.

- Substituents : Shared N-(3-methoxyphenyl) group; 4-chloro substitution on the phenyl ring.

- Pharmacology : SB366791 is a TRPV1 antagonist, indicating that the cinnamide scaffold targets ion channels, unlike imidazole-based compounds .

Key Difference : The conjugated cinnamide system in Compound D enables distinct binding modes (e.g., van der Waals interactions) compared to the target’s imidazole-carboxamide .

Comparative Data Table

生物活性

N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound notable for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological roles, and two methoxyphenyl groups that may enhance its pharmacological properties. The presence of the carboxamide functional group further contributes to its reactivity and interaction with biological targets.

Molecular Formula

- Molecular Weight : 422.5 g/mol

- Molecular Formula : C₁₈H₁₈N₄O₃

The biological activity of N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting enzymatic activity and disrupting cellular pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: Antitumor Activity

In a study evaluating the efficacy of imidazole derivatives:

- Cell Lines : A549 (lung cancer), MCF-7 (breast cancer)

- IC50 Values :

- A549: 12 µM

- MCF-7: 15 µM

These results suggest that the compound may possess comparable anticancer activity, warranting further investigation.

Antimicrobial Properties

Imidazole derivatives are often studied for their antifungal and antibacterial properties. The compound's structure suggests potential effectiveness against various pathogens.

Research Findings on Antimicrobial Activity

A study on similar compounds demonstrated:

- Fungal Inhibition : 80% inhibition against Candida albicans at 50 µg/mL.

- Bacterial Inhibition : Effective against Staphylococcus aureus with an MIC of 25 µg/mL.

These findings indicate that N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide may also exhibit notable antimicrobial effects.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Imidazole derivative | Anticancer | 12 |

| Compound B | Methoxy-substituted imidazole | Antifungal | 50 |

| N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide | Complex imidazole | Potentially anticancer & antimicrobial | TBD |

常见问题

Q. Answer :

Advanced: How to design derivatives for improved target selectivity?

Q. Methodological Answer :

- SAR Studies : Synthesize analogs with:

- Halogen substitutions (Cl, F) at the benzyl position to probe steric effects .

- Varied alkyl chain lengths in the propanamido group to optimize hydrophobic interactions .

- Computational Screening : Use Schrödinger’s Prime MM-GBSA to rank derivatives by predicted binding energy to off-targets (e.g., hERG) .

Advanced: What in silico methods predict off-target interactions?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to common off-targets (e.g., cytochrome P450s) for 100 ns using GROMACS .

- Machine Learning : Train a Random Forest model on ChEMBL data to predict toxicity profiles .

- Docking to Adverse Targets : Screen against hERG (PDB ID 5VA1) and PPARγ (PDB ID 3B5R) to assess cardiac and metabolic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。